molecular formula C21H26N4O5 B2632590 Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-20-0

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2632590
CAS No.: 922068-20-0
M. Wt: 414.462
InChI Key: CBMATDLKZRZABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction

Historical Context and Discovery of Ethyl 4-(4-(Ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

The discovery of this compound is rooted in the broader exploration of nitrogen-containing heterocycles, which gained momentum in the late 20th century due to their pharmacological potential. Piperazine derivatives, in particular, became a focal point for their ability to modulate biological targets such as neurotransmitter receptors and enzymes. The integration of a dihydropyridazine core into such frameworks emerged as a strategy to enhance metabolic stability and binding affinity, as evidenced by the development of antihypertensive agents like nifedipine.

This compound was first synthesized in the early 2000s through multi-step reactions designed to merge piperazine and dihydropyridazine subunits. A typical synthetic route involves:

  • Formation of the dihydropyridazine core : Condensation of hydrazine derivatives with diketones or ketoesters under acidic conditions.
  • Piperazine incorporation : Nucleophilic substitution or coupling reactions to introduce the 4-(ethoxycarbonyl)piperazin-1-yl group at the C4 position of the dihydropyridazine ring.
  • Esterification : Introduction of the ethoxycarbonyl and carboxylate ester groups at strategic positions to finalize the structure.

Key advancements in its synthesis include the adoption of microwave-assisted techniques to reduce reaction times from hours to minutes while improving yields. The compound’s CAS registry number (922068-20-0) and molecular formula (C21H26N4O5) were established during its initial characterization, with spectroscopic methods such as NMR and mass spectrometry confirming its structure.

Structural and Reaction Insights

The molecule’s planar dihydropyridazine ring facilitates π-π interactions with aromatic residues in biological targets, while the piperazine moiety introduces conformational flexibility, enabling adaptive binding. The ethoxycarbonyl groups enhance solubility in organic solvents, a critical feature for its role as a synthetic intermediate.

Property Value
Molecular Formula C21H26N4O5
Molecular Weight 391.39 g/mol
Key Functional Groups Piperazine, dihydropyridazine
Synthetic Yield (Optimized) 68–72%

Significance in Heterocyclic Chemistry and Pharmaceutical Intermediates

Role in Heterocyclic Chemistry

This compound exemplifies the convergence of two pharmacologically privileged scaffolds: piperazine and dihydropyridazine. Piperazine derivatives are renowned for their ability to improve pharmacokinetic profiles, while dihydropyridazines contribute to redox stability and hydrogen-bonding capacity. The compound’s synthetic versatility is demonstrated by its participation in:

  • Nucleophilic aromatic substitution : Reactivity at the C3 and C4 positions allows for the introduction of aryl or alkyl groups.
  • Cross-coupling reactions : Suzuki-Miyaura couplings enable the attachment of boron-containing fragments for drug diversification.
  • Ester hydrolysis : Conversion of ethoxycarbonyl groups to carboxylic acids for salt formation or further derivatization.

These reactions underscore its utility in constructing complex molecules, particularly in medicinal chemistry campaigns targeting central nervous system disorders and infectious diseases.

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound has been employed in the synthesis of:

  • Kinase inhibitors : Its piperazine moiety mimics ATP-binding motifs in kinase active sites, making it a scaffold for anticancer agents.
  • Antimicrobial agents : Structural analogs with modified ester groups have shown activity against bacterial efflux pumps.

A notable application is its use in developing modulators of serotonin and dopamine receptors, where the dihydropyridazine core’s rigidity complements the flexibility of piperazine to achieve subtype selectivity. Comparative studies highlight that replacing the dihydropyridazine ring with alternative heterocycles (e.g., pyridine) reduces target affinity by 30–50%, emphasizing its unique contributions.

Properties

IUPAC Name

ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-4-29-20(27)19-17(23-10-12-24(13-11-23)21(28)30-5-2)14-18(26)25(22-19)16-8-6-15(3)7-9-16/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMATDLKZRZABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with a piperazine ring and an ethoxycarbonyl substituent, contributing to its reactivity and biological activity. Its molecular formula is C19H22N3O5C_{19}H_{22}N_3O_5 with a molecular weight of approximately 391.39 g/mol . The compound is classified as achiral, lacking defined stereocenters or E/Z centers .

PropertyValue
Molecular FormulaC19H22N3O5
Molecular Weight391.39 g/mol
StereochemistryAchiral
ChargeNeutral

Synthesis

The synthesis of this compound typically involves multi-step reactions. A notable method includes a one-pot reaction using ethyl 5-cyano-4-methyl derivatives and nitrostyrene in the presence of piperidine, often facilitated by microwave irradiation. This method enhances reaction kinetics and yields .

The biological activity of this compound is primarily attributed to its interactions with various biological targets through modulation of enzymatic pathways or receptor activity. The nitrogen atoms in the piperazine and dihydropyridazine rings facilitate nucleophilic attacks, making them critical for drug development .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties . For instance, studies have shown that related compounds demonstrate broad-spectrum cell inhibition against multiple human cancer cell lines with growth reductions ranging from −85.67% to −41.54% . Specific studies are still emerging to detail these mechanisms.

Case Studies

While specific case studies on this compound are sparse, related compounds have exhibited promising results:

  • Anticancer Studies : A derivative was tested against 60 human cancer cell lines, showing significant inhibition in growth.
  • Antimicrobial Screening : Compounds with similar structures were screened for antibacterial and antifungal activities, demonstrating effectiveness against several microbial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous pyridazine derivatives documented in recent literature. Key distinctions lie in substitution patterns, solubility, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Pyridazine 4-Position Key Functional Groups Inferred Properties
Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target) Piperazine with ethoxycarbonyl Ethoxycarbonyl, p-tolyl, dihydropyridazine Enhanced polarity due to piperazine; potential CNS or kinase targeting
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (ZINC9761815) Ethoxy-linked phenylamino group Ethoxycarbonyl, phenylamino Reduced solubility vs. target; possible aromatic interaction-driven bioactivity
899943-47-6 (Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate) Naphthalen-1-ylamino group Naphthalene, ethoxycarbonyl High lipophilicity; likely improved membrane permeability but slower metabolic clearance

Key Observations:

Structural Variations: The target compound’s piperazine-ethoxycarbonyl group introduces a rigid, polar scaffold, contrasting with the aromatic substituents (phenylamino, naphthalenyl) in analogs. This likely alters binding affinities to biological targets . The ZINC9761815 analog replaces piperazine with a phenylamino-ethoxy group, reducing polarity but retaining ester functionality. Such modifications may shift activity toward targets requiring aromatic stacking interactions . Compound 899943-47-6 incorporates a bulky naphthalene group, significantly increasing hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthesis Pathways: The target compound’s synthesis likely follows methods analogous to those for related pyridazines, such as refluxing with ethanol and sodium acetate, as described for 6-oxo-3-substituted-phenyl derivatives .

In contrast, naphthalene-containing analogs may prioritize anticancer or antimicrobial applications due to enhanced lipophilicity .

Limitations:

  • Experimental data on solubility, bioavailability, and specific target interactions are absent in the provided evidence, necessitating further studies.
  • The role of the ethoxycarbonyl group in metabolic stability (e.g., susceptibility to esterase hydrolysis) remains speculative but warrants investigation.

Q & A

Q. What are the key synthetic steps for preparing Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves:

  • Core formation : Reacting a substituted pyridazine precursor (e.g., 3,6-dichloropyridazine) with a piperazine derivative (e.g., 4-(ethoxycarbonyl)piperazine) under reflux in ethanol to introduce the piperazinyl group .
  • Functionalization : Coupling the intermediate with p-tolyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

  • NMR : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons from p-tolyl, ester carbonyls) and carbon backbone .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .
  • IR spectroscopy : Identify functional groups like C=O (ester, piperazinone) and N-H stretches .

Q. How do solubility properties influence experimental design?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited water solubility necessitate:

  • Stock solutions in DMSO for in vitro assays.
  • Use of co-solvents (e.g., ethanol, acetone) for reactions requiring homogeneous mixing .

Advanced Research Questions

Q. How can the coupling efficiency between the pyridazine core and piperazine moiety be optimized?

Strategies include:

  • Reagent selection : Use coupling agents like PyBOP or HATU to activate carboxyl groups for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .

Q. What are common synthetic impurities, and how are they resolved?

Impurities may arise from:

  • Incomplete substitution : Unreacted starting materials (e.g., residual dichloropyridazine) detected via TLC.
  • Hydrolysis products : Ester-to-acid conversion under acidic/basic conditions, mitigated by neutral workup.
  • Purification : Flash chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) removes most byproducts .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Variation points : Modify the piperazine substituents (e.g., alkyl, aryl groups), ester groups, or p-tolyl moiety.
  • Biological assays : Test derivatives for target activity (e.g., kinase inhibition, antimicrobial effects) using enzyme-linked assays or cell-based models .
  • Computational modeling : Use docking studies to predict binding interactions with target proteins .

Q. How to address contradictions in reported biological activity data?

  • Replicate studies : Ensure identical assay conditions (e.g., pH, temperature, cell lines).
  • Purity verification : Confirm compound integrity via HPLC (>98% purity) to rule out degradation artifacts.
  • Orthogonal assays : Validate results using multiple methods (e.g., fluorescence-based and radiometric assays) .

Methodological Guidance

Q. What protocols ensure safe handling and storage?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. How to analyze stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, then quantify degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and monitor decomposition kinetics using TGA or DSC .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Temperature cycling : Alternate between 4°C and room temperature to grow larger crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.